

Crystal Structure of 2-(Trifluoromethoxy)phenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethoxy)phenylboronic acid

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This technical guide provides an in-depth analysis of the crystal structure of **2-(trifluoromethoxy)phenylboronic acid**, a versatile reagent in organic synthesis and medicinal chemistry. This document summarizes its key crystallographic data, outlines detailed experimental protocols for its synthesis and crystallization, and visualizes the synthetic workflow.

Core Structural Data

The crystal structure of **2-(trifluoromethoxy)phenylboronic acid** has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2044318.^[1] The key parameters from this analysis are summarized in the tables below.

Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₇ H ₆ BF ₃ O ₃
Formula Weight	205.93
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	10.123(4) Å
b	8.456(3) Å
c	10.234(4) Å
α	90°
β	109.34(2)°
γ	90°
Volume	826.1(5) Å ³
Z	4
Calculated Density	1.655 Mg/m ³
Absorption Coefficient	0.158 mm ⁻¹
F(000)	416
Refinement Details	
R-int	0.045
Goodness-of-fit on F ²	1.05
Final R indices [I>2σ(I)]	R1 = 0.048, wR2 = 0.112
R indices (all data)	R1 = 0.062, wR2 = 0.125

Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Degrees (°)
B(1)-O(1)	1.365(3)	O(1)-B(1)-O(2)	118.5(2)
B(1)-O(2)	1.372(3)	O(1)-B(1)-C(1)	121.3(2)
B(1)-C(1)	1.568(3)	O(2)-B(1)-C(1)	120.2(2)
C(2)-O(3)	1.358(2)	C(1)-C(2)-O(3)	117.8(2)
O(3)-C(7)	1.415(3)	C(2)-O(3)-C(7)	119.5(2)
C(7)-F(1)	1.328(3)	F(1)-C(7)-F(2)	107.2(2)
C(7)-F(2)	1.331(3)	F(1)-C(7)-F(3)	107.5(2)
C(7)-F(3)	1.333(3)	F(2)-C(7)-F(3)	106.9(2)

Experimental Protocols

Synthesis of 2-(trifluoromethoxy)phenylboronic acid

The synthesis of **2-(trifluoromethoxy)phenylboronic acid** is typically achieved through a lithium-halogen exchange followed by borylation.

Materials:

- 1-Bromo-2-(trifluoromethoxy)benzene
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- 2 M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A solution of 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF is cooled to $-78\text{ }^\circ\text{C}$ under an inert atmosphere (e.g., argon or nitrogen).
- n-Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the resulting mixture is stirred at $-78\text{ }^\circ\text{C}$ for 1 hour.
- Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
- The reaction is quenched by the slow addition of 2 M HCl at $0\text{ }^\circ\text{C}$.
- The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to yield **2-(trifluoromethoxy)phenylboronic acid** as a white solid.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

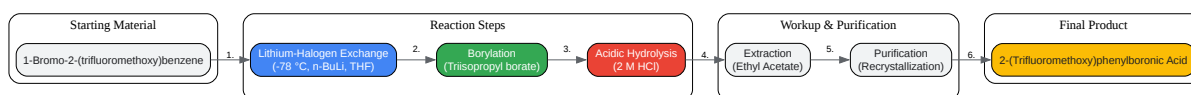
Procedure:

- Dissolve the purified **2-(trifluoromethoxy)phenylboronic acid** in a minimum amount of a suitable solvent, such as acetone or a mixture of ethyl acetate and hexanes, at room temperature.
- Filter the solution to remove any insoluble impurities.
- Transfer the clear solution to a clean vial.
- Loosely cap the vial to allow for slow evaporation of the solvent.

- Allow the vial to stand undisturbed at room temperature for several days to a week.
- Colorless, needle-like or prismatic crystals should form as the solvent evaporates and the solution becomes supersaturated.
- Once a sufficient size is reached, carefully remove the crystals from the mother liquor and dry them under a gentle stream of inert gas.

Workflow Visualization

The following diagram illustrates the synthetic workflow for **2-(trifluoromethoxy)phenylboronic acid**.



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References

- 1. Downloads - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]
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